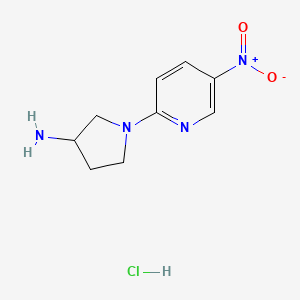
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by a pyrrolidine ring attached to a nitropyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a nitropyridine precursor, followed by the formation of the pyrrolidine ring through cyclization reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as Buchwald–Hartwig arylamination .
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitropyridine moiety. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents.
Nitropyridine derivatives: These compounds have the nitropyridine moiety but may lack the pyrrolidine ring. The combination of these two functional groups in this compound provides a unique set of properties that enhance its utility in various applications.
Properties
Molecular Formula |
C9H13ClN4O2 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H |
InChI Key |
QCPBMHLMRLFJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


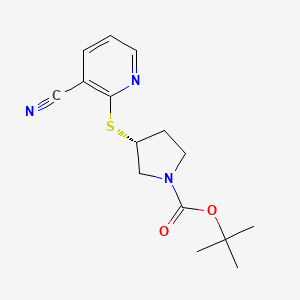
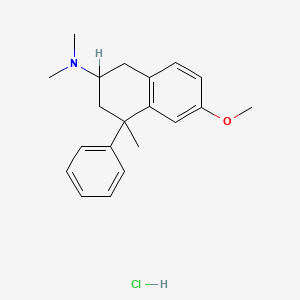
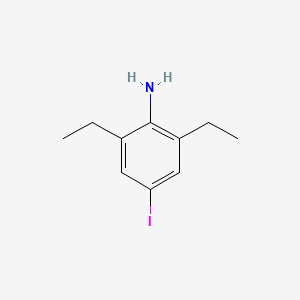
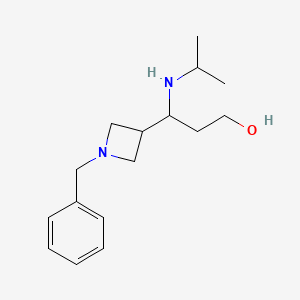
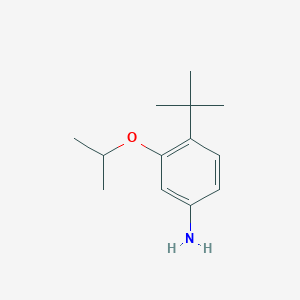
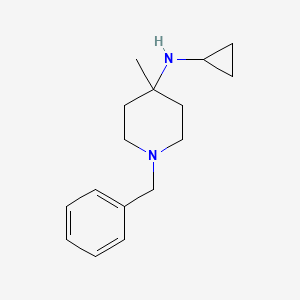
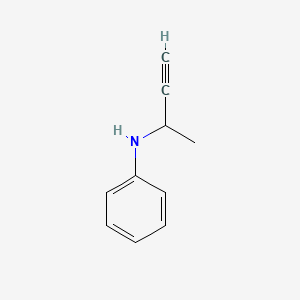
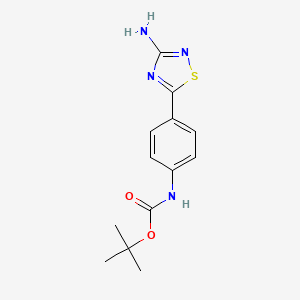
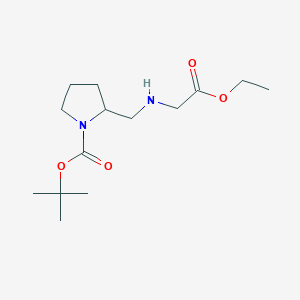

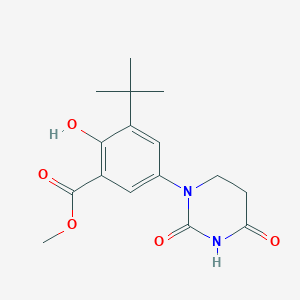
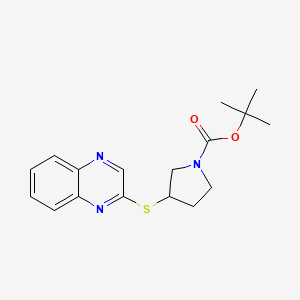
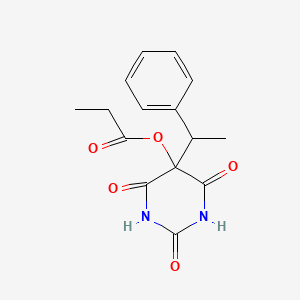
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
